

# environmental fate of 3-(3-chlorophenoxy)propanoic acid

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## Compound of Interest

Compound Name: 3-(3-chlorophenoxy)propanoic acid

Cat. No.: B185321

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An In-depth Technical Guide to the Environmental Fate of **3-(3-chlorophenoxy)propanoic acid**

## Executive Summary

This guide provides a comprehensive technical overview of the environmental fate of **3-(3-chlorophenoxy)propanoic acid**, a compound belonging to the chlorophenoxy class of herbicides. Historically used as a plant growth regulator, its environmental behavior is governed by a combination of its physicochemical properties and its susceptibility to various degradation and transport processes. Key findings indicate that **3-(3-chlorophenoxy)propanoic acid** is characterized by high mobility in soil, primarily due to its high water solubility and low soil organic carbon-water partition coefficient (Koc). The primary routes of dissipation from the environment are microbial degradation and, to a lesser extent, photodegradation. The compound is not expected to hydrolyze under typical environmental conditions. Its potential for bioaccumulation in aquatic organisms is low. This document synthesizes current knowledge, outlines key degradation pathways, and provides standardized protocols for its environmental risk assessment, tailored for researchers and environmental scientists.

## Introduction

**3-(3-chlorophenoxy)propanoic acid**, also known as Cloprop, is a synthetic auxin herbicide developed for agricultural and horticultural purposes, such as fruit thinning and controlling vegetative growth.<sup>[1][2]</sup> As a member of the chlorophenoxy herbicide family, which includes

well-known compounds like 2,4-D and MCPA, its mode of action involves mimicking natural plant growth hormones, leading to uncontrolled growth and eventual death of target broadleaf weeds.<sup>[1][3]</sup>

Although its registration for use in the United States has been cancelled, understanding its environmental persistence, degradation, and mobility is crucial for evaluating the long-term impact of past use and for managing sites with historical contamination.<sup>[1]</sup> This guide delves into the abiotic and biotic processes that dictate the compound's lifecycle in soil, water, and air, providing a foundational understanding for environmental fate modeling and risk assessment.

## Physicochemical Properties and Environmental Relevance

The environmental behavior of any chemical is fundamentally linked to its physicochemical properties. For **3-(3-chlorophenoxy)propanoic acid**, these properties predict a compound that is water-soluble, mobile, and unlikely to persist in the atmosphere.

Property	Value	Environmental Implication	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	-	[1]
Molar Mass	200.62 g/mol	-	[1]
Water Solubility	1,200 mg/L (at 22 °C)	High solubility suggests it is readily transported in aqueous systems and can leach through soil profiles.	[1]
Vapor Pressure	2.5 x 10 <sup>-11</sup> mm Hg (Est.)	Extremely low volatility; not expected to be present in the atmosphere in significant concentrations.	[1]
pKa	3.62 (Est.)	The compound is a weak acid. At typical environmental pH (5-9), it will exist almost entirely in its anionic (deprotonated) form, which is more water-soluble and less sorptive to organic matter.	[1]
Koc (Soil Organic Carbon-Water Partition Coefficient)	88 (Est.)	A low Koc value indicates weak sorption to soil organic matter, classifying the compound as having high mobility in soil and a potential risk for	[1]

		groundwater contamination.
BCF (Bioconcentration Factor)	11 (Est.)	A low BCF suggests the potential for bioconcentration in aquatic organisms is low. <a href="#">[1]</a>

## Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through reactions with light (photodegradation) and water (hydrolysis).

### Photodegradation

Photodegradation, or photolysis, is a potential pathway for the dissipation of **3-(3-chlorophenoxy)propanoic acid** in aquatic environments and on soil surfaces. The molecule contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[\[1\]](#) The process involves the cleavage of the ether bond or dechlorination of the aromatic ring.

The rate of photodegradation for related chlorophenoxy herbicides is significantly enhanced in the presence of hydroxyl radicals ( $\bullet\text{OH}$ ), a key component of advanced oxidation processes (AOPs).[\[4\]](#) Studies on compounds like MCPA and MCPP show that phototransformation is much more rapid and complete when assisted by systems like UV/H<sub>2</sub>O<sub>2</sub> or photo-Fenton (UV/H<sub>2</sub>O<sub>2</sub>/Fe<sup>3+</sup>).[\[4\]](#)

### Hydrolysis

Based on its chemical structure, **3-(3-chlorophenoxy)propanoic acid** is not expected to undergo hydrolysis under environmental conditions.[\[1\]](#) The ether linkage and the carbon-chlorine bond on the aromatic ring are stable to hydrolysis at the pH ranges typically found in the environment (pH 4-9).

## Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolytic degradation of **3-(3-chlorophenoxy)propanoic acid** in sterile aqueous solutions at different pH values (4, 7, and 9).

Methodology:

- Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate), 7.0 (e.g., phosphate), and 9.0 (e.g., borate).
- Test Substance Preparation: Prepare a stock solution of **3-(3-chlorophenoxy)propanoic acid** in a minimal amount of a water-miscible solvent (e.g., acetonitrile).
- Incubation: Add a small aliquot of the stock solution to the buffer solutions in sterile, sealed test vessels to achieve a final concentration well below the water solubility limit. Protect vessels from light.
- Temperature Control: Incubate the test vessels in the dark at a constant temperature (e.g., 25°C).
- Sampling: At appropriate time intervals, withdraw samples from each test vessel. The sampling frequency should be determined by a preliminary test, but can span from hours to 30 days.
- Analysis: Analyze the concentration of the parent compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Data Analysis: Plot the concentration of the test substance against time for each pH. Determine the degradation rate constant and the half-life ( $t_{1/2}$ ) assuming pseudo-first-order kinetics.

Causality Note: The use of sterile solutions and dark incubation is critical to ensure that the observed degradation is due solely to hydrolysis and not influenced by microbial activity or photodegradation.

## Biotic Degradation

The primary mechanism for the dissipation of chlorophenoxy herbicides in soil and water is microbial degradation.[5][6]

## Aerobic Biodegradation

In aerobic environments, numerous soil microorganisms, including bacteria from the genera *Alcaligenes*, *Pseudomonas*, and *Ralstonia*, have been shown to degrade related chlorophenoxy herbicides like mecoprop (MCP) and 2,4-D.[5][7] These microorganisms can utilize the herbicide as a sole source of carbon and energy.[8] The degradation process is typically rapid, with half-lives in the order of several days.[6]

The degradation pathway generally proceeds through two main steps:

- **Side-Chain Cleavage:** The ether linkage is cleaved, separating the propanoic acid side chain from the chlorophenol ring. This is often mediated by specific enzymes like *tfdA*-like dioxygenases.[7]
- **Ring Degradation:** The resulting 3-chlorophenol is hydroxylated and subsequently undergoes ring cleavage, leading to mineralization into CO<sub>2</sub>, H<sub>2</sub>O, and chloride ions.

The rate of biodegradation is influenced by several environmental factors, including soil type, organic matter content, temperature, moisture, pH, and the presence of an adapted microbial population. A lag phase may be observed before degradation commences, which can be shortened upon subsequent applications as the microbial community adapts.[8]

Caption: Proposed aerobic biodegradation pathway for **3-(3-chlorophenoxy)propanoic acid**.

## Experimental Protocol: Aerobic Transformation in Soil (Adapted from OECD Guideline 307)

**Objective:** To determine the rate and pathway of aerobic degradation of **3-(3-chlorophenoxy)propanoic acid** in soil.

**Methodology:**

- **Soil Selection:** Use at least one well-characterized agricultural soil. The soil should be sieved (<2 mm) and its moisture content adjusted to 40-60% of its maximum water holding capacity.

- **Test Substance Application:** Apply radiolabeled (e.g.,  $^{14}\text{C}$ -labeled) **3-(3-chlorophenoxy)propanoic acid** to soil samples at a concentration relevant to its agricultural use.
- **Incubation:** Incubate the treated soil samples in the dark in a flow-through system at a constant temperature (e.g.,  $20^{\circ}\text{C}$ ). Pass a stream of  $\text{CO}_2$ -free, humidified air through the soil.
- **Trapping Volatiles:** Trap any evolved  $^{14}\text{CO}_2$  and other organic volatiles using appropriate trapping solutions (e.g., potassium hydroxide for  $\text{CO}_2$ ).
- **Sampling:** At defined intervals over a period of up to 120 days, sacrifice replicate soil samples for analysis.
- **Extraction and Analysis:** Extract the soil samples with appropriate solvents. Analyze the extracts for the parent compound and major transformation products using techniques like HPLC with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS). Quantify the radioactivity in the extracts, non-extractable residues, and trapping solutions.
- **Data Analysis:** Calculate the dissipation half-life ( $\text{DT}_{50}$ ) of the parent compound and identify and quantify major metabolites. The rate of  $^{14}\text{CO}_2$  evolution indicates the extent of mineralization.

**Causality Note:** Using a  $^{14}\text{C}$ -radiolabeled test substance is essential for creating a complete mass balance, allowing for the quantification of the parent compound, its metabolites, non-extractable residues bound to the soil matrix, and mineralization products ( $^{14}\text{CO}_2$ ). This self-validating system ensures all transformation products are accounted for.

## Environmental Mobility and Distribution

### Sorption and Desorption

The mobility of **3-(3-chlorophenoxy)propanoic acid** in soil is primarily governed by its sorption to soil particles. Due to its low estimated Koc value (88), it is expected to have high mobility.<sup>[1]</sup> Sorption of chlorophenoxy acids is highly dependent on soil pH and organic matter content.<sup>[9]</sup>

- Effect of pH: With a pKa of 3.62, the compound will be in its anionic form in most soils.<sup>[1]</sup> This negatively charged anion is subject to electrostatic repulsion from negatively charged clay and organic matter surfaces, reducing sorption and increasing mobility. Sorption tends to increase as pH decreases because the proportion of the neutral, uncharged form of the acid increases, which has a higher affinity for soil organic matter.<sup>[9][10]</sup>
- Effect of Organic Matter: Soil organic matter is the primary sorbent for non-ionic organic compounds. While the anionic form has low affinity, some sorption can still occur.

## Volatility and Atmospheric Deposition

Given its extremely low vapor pressure, **3-(3-chlorophenoxy)propanoic acid** is essentially non-volatile.<sup>[1]</sup> Therefore, transport in the vapor phase and subsequent atmospheric deposition are not considered significant environmental fate processes.

## Integrated Environmental Fate Assessment

The overall environmental fate of **3-(3-chlorophenoxy)propanoic acid** is a combination of the processes described above. The compound is expected to be mobile in soil and has the potential to leach into groundwater. Its persistence is relatively low due to efficient microbial degradation in aerobic environments.

Caption: Workflow for assessing the environmental fate of **3-(3-chlorophenoxy)propanoic acid**.

## Conclusion

The environmental fate of **3-(3-chlorophenoxy)propanoic acid** is characterized by high mobility in soil and relatively low persistence. Its primary dissipation route is aerobic biodegradation by soil microorganisms. Abiotic processes like hydrolysis and volatilization are negligible, while photodegradation may contribute to its removal in sunlit surface waters. The key environmental concern associated with this compound is its potential to leach into groundwater due to its high water solubility and weak sorption to soil. Future research should focus on identifying the specific microbial consortia and enzymatic pathways responsible for its degradation and on validating its mobility in different soil types under field conditions.

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